![molecular formula C62H37N B14225956 2,7-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole CAS No. 821785-15-3](/img/structure/B14225956.png)
2,7-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole is a complex organic compound that features a spirobifluorene core and a carbazole moiety. This compound is of significant interest in the field of organic electronics due to its unique structural properties, which contribute to its high thermal stability and excellent charge-transport characteristics. These properties make it a promising candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 9,9’-spirobifluorene to obtain 2,7-dibromo-9,9’-spirobifluorene. This intermediate is then subjected to a Suzuki coupling reaction with a suitable carbazole derivative to yield the final product. The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions, which can then be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,7-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Widely used in the development of organic electronic devices, including OLEDs, OPVs, and organic field-effect transistors (OFETs)
Mecanismo De Acción
The mechanism of action of 2,7-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole in optoelectronic devices involves its ability to transport charge carriers efficiently. The spirobifluorene core provides high thermal stability and prevents close packing of molecules, which reduces charge recombination. The carbazole moiety enhances the compound’s electron-donating properties, facilitating efficient hole transport. These combined effects result in improved device performance, such as higher brightness and longer operational lifetimes in OLEDs .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dibromo-9,9’-spirobifluorene: A precursor used in the synthesis of various spirobifluorene derivatives.
Spiro-OMeTAD: A commonly used hole transport material in perovskite solar cells.
Spiro-NPB: Another spirobifluorene-based hole transport material used in OLEDs
Uniqueness
2,7-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole stands out due to its unique combination of a spirobifluorene core and a carbazole moiety. This structure imparts high thermal stability, excellent charge-transport properties, and versatile reactivity, making it a valuable compound for various applications in organic electronics and beyond .
Propiedades
Número CAS |
821785-15-3 |
|---|---|
Fórmula molecular |
C62H37N |
Peso molecular |
796.0 g/mol |
Nombre IUPAC |
2,7-bis(9,9'-spirobi[fluorene]-2-yl)-9H-carbazole |
InChI |
InChI=1S/C62H37N/c1-7-19-51-41(13-1)42-14-2-8-20-52(42)61(51)55-23-11-5-17-45(55)47-29-25-37(33-57(47)61)39-27-31-49-50-32-28-40(36-60(50)63-59(49)35-39)38-26-30-48-46-18-6-12-24-56(46)62(58(48)34-38)53-21-9-3-15-43(53)44-16-4-10-22-54(44)62/h1-36,63H |
Clave InChI |
KJAJWCDRXPONFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC8=C(C=C7)C9=C(N8)C=C(C=C9)C1=CC2=C(C=C1)C1=CC=CC=C1C21C2=CC=CC=C2C2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14225880.png)


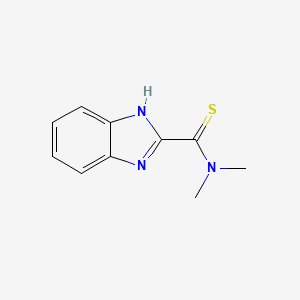
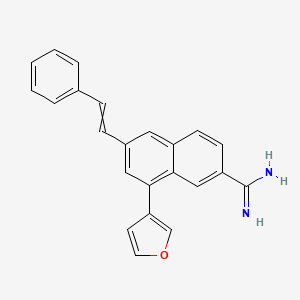
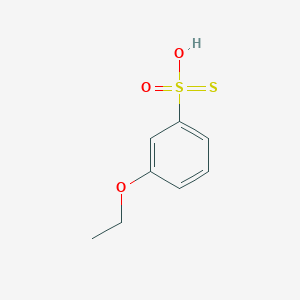
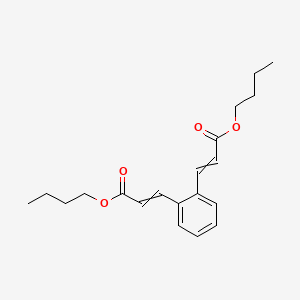
![Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone](/img/structure/B14225923.png)
![2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro-](/img/structure/B14225930.png)
![3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one](/img/structure/B14225937.png)
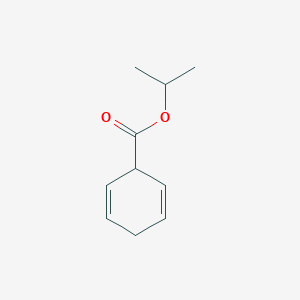
![1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one](/img/structure/B14225942.png)

![4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B14225946.png)
